molecular formula C14H14F3NO3 B1445578 Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate CAS No. 1068146-77-9

Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate

Cat. No. B1445578
M. Wt: 301.26 g/mol
InChI Key: IRDSAYYXYXAXDG-MFKMUULPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate, commonly known as ethyl benzamido trifluoromethylcyclopropanecarboxylate (EBTC), is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, odorless crystalline solid that is soluble in most organic solvents and has a melting point of 77 °C. EBTC is a versatile compound that has been used in a variety of research studies, including in the synthesis of pharmaceuticals and drug delivery systems, as well as in the development of new materials and catalysts.

Scientific Research Applications

1. Effects on Fruit and Vegetable Preservation

Research highlights the role of cyclopropane derivatives, such as Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate, in the preservation of fruits and vegetables. These compounds can inhibit ethylene perception, significantly impacting fruit ripening and senescence. For instance, the inhibitor 1-methylcyclopropene (1-MCP) is widely used in the apple industry and is being explored for other fruits and vegetables due to its ability to improve the maintenance of product quality. This inhibitor can delay ripening, maintain fruit firmness, and reduce physiological disorders. However, its commercial potential varies for different fruits and vegetables, necessitating further exploration for a broader application range (Watkins, 2006).

2. Plant Growth and Stress Susceptibility

The biochemical precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), suggests a potential application in modulating plant growth and stress susceptibility. ACC can be metabolized by bacteria using ACC-deaminase, which can favor plant growth and lower stress susceptibility. Additionally, ACC is involved in sophisticated transport mechanisms to ensure local and long-distance ethylene responses in plants, indicating its significance beyond being just a precursor to ethylene. The ability of cyclopropane derivatives to modulate ACC levels or activity could therefore have implications in agricultural practices and plant biology (Van de Poel & Van Der Straeten, 2014).

3. Role in Pharmacological Applications

The synthesis and study of fluorocyclopropyl analogs, such as those derived from cyclopropane-containing molecules, have shown potential in pharmacological applications. These derivatives can exhibit improved in vitro profiles compared to their nonfluorinated counterparts. The trans-fluorine effect in cyclopropane has been investigated for its impact on the hydrolysis rate of certain compounds, providing synthetic access to various diastereomers with potential pharmacological uses. This highlights the significance of cyclopropane derivatives in drug development and optimization (Veliks et al., 2020).

properties

IUPAC Name

ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c1-2-21-12(20)13(8-10(13)14(15,16)17)18-11(19)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,18,19)/t10-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDSAYYXYXAXDG-MFKMUULPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C(F)(F)F)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@H]1C(F)(F)F)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743213
Record name Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate

CAS RN

1068146-77-9
Record name Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate
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Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate
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Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate
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Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate
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Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate
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Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate

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